molecular formula C11H14O2 B13622703 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol

Cat. No.: B13622703
M. Wt: 178.23 g/mol
InChI Key: VDNOIBPLNJHRJR-NSCUHMNNSA-N
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Description

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2. It is a phenylpropanoid, a class of organic compounds that are biosynthesized from phenylalanine and have a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol typically involves the reaction of 4-(methoxymethyl)benzaldehyde with allyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. The compound’s effects are mediated through its ability to interact with cellular receptors and enzymes, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)prop-2-en-1-ol: Similar structure but lacks the methoxymethyl group.

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar structure with additional functional groups.

    2-Methyl-3-phenyl-2-propen-1-ol: Similar backbone but different substituents .

Uniqueness

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and biological activities. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(E)-3-[4-(methoxymethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C11H14O2/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8-9H2,1H3/b3-2+

InChI Key

VDNOIBPLNJHRJR-NSCUHMNNSA-N

Isomeric SMILES

COCC1=CC=C(C=C1)/C=C/CO

Canonical SMILES

COCC1=CC=C(C=C1)C=CCO

Origin of Product

United States

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